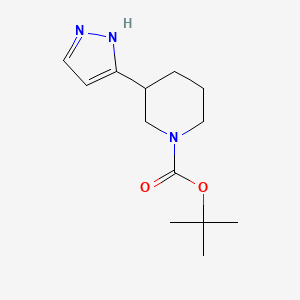

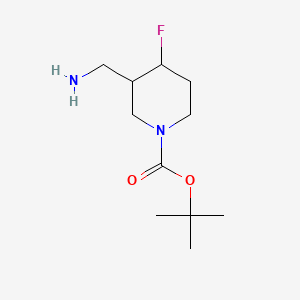

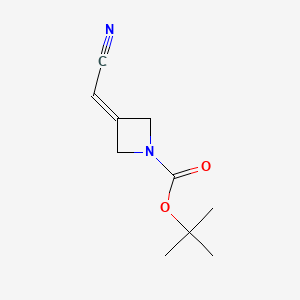

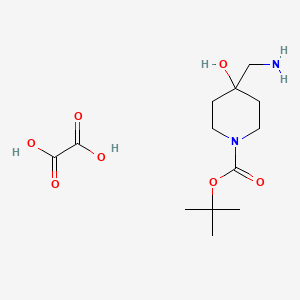

tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

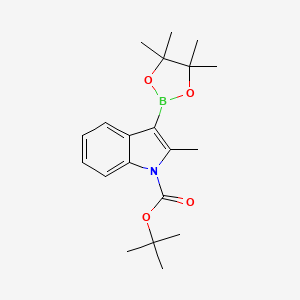

Tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate is a chemical compound with the CAS Number: 1588440-96-3. It has a molecular weight of 320.34 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Stereoselective Synthesis

- Synthesis of Substituted Piperidines : The compound serves as a crucial intermediate in the stereoselective synthesis of substituted piperidines, highlighting its importance in constructing stereochemically complex structures. For instance, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives are synthesized through reactions that yield cis and trans isomers, demonstrating the compound's utility in selective synthesis processes (Boev et al., 2015).

Scaffold for Biologically Active Compounds

- Preparation of Protein Tyrosine Kinase Inhibitors : An efficient synthesis route for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the creation of novel Jak3 inhibitors, illustrates the compound's role in developing targeted therapies. The described method provides a high-yield, industrially scalable process, showcasing the compound's contribution to medicinal chemistry (Chen Xin-zhi, 2011).

Novel Synthetic Methodologies

- Synthesis of Dioxaborolan Derivatives : Research demonstrates the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the production of crizotinib, a treatment for non-small cell lung cancer. This example underlines the compound's utility in synthesizing key intermediates for clinically significant drugs (Kong et al., 2016).

Molecular Structure Analysis

- X-ray Crystallography Studies : The compound and its derivatives have been subject to X-ray crystallography to elucidate their molecular structures. Such studies provide insights into the stereochemistry and molecular packing of these compounds, contributing to a deeper understanding of their chemical properties and reactions (Didierjean et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of antifolates, which are known to target enzymes involved in the folate pathway .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Similar compounds have been implicated in the folate pathway, which plays a crucial role in dna synthesis and repair .

Pharmacokinetics

Similar compounds have been shown to be metabolized by liver microsomes .

Result of Action

Similar compounds have been shown to have modulating effects on chemical carcinogenesis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.C2H2O4/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13;3-1(4)2(5)6/h15H,4-8,12H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSRFBZYCJTGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1588440-96-3 |

Source

|

| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-hydroxy-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.